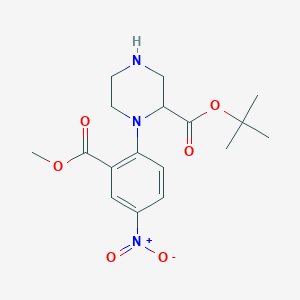
2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone
Overview
Description
2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone is a useful research compound. Its molecular formula is C13H24N2O and its molecular weight is 224.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Properties : The electrochemical properties of compounds related to "2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone" have been studied, particularly focusing on the reduction mechanism of such compounds and the influence of methyl substitution on protonation. These studies are crucial for understanding the behavior of these compounds in various environments (Driebergen et al., 1990).
Antitumor Activity and Radiation Potentiation : Research has been conducted on the potential use of compounds containing aziridinyl moieties, similar to "2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone", as antitumor agents and radiation potentiators. These compounds have been tested for their effectiveness against leukemia and their ability to enhance the cytotoxic effects of radiation (Zhang et al., 1988).
Stability and Degradation Studies : The stability and degradation mechanisms of similar aziridinyl compounds in aqueous solutions have been investigated, providing insights into their behavior under different pH conditions and potential applications in biochemical systems (Kusai et al., 1982).
Biochemical Activation and Antineoplastic Properties : Some studies have focused on the biochemical activation of aziridinyl quinones to their free radical species, exploring their potential as antitumor agents. These studies highlight the significance of these compounds in cancer treatment research (Gutiérrez et al., 1982).
properties
IUPAC Name |
2,6-bis(aziridin-1-yl)-2,6-dimethylheptan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-12(2,14-5-6-14)9-11(16)10-13(3,4)15-7-8-15/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXNXNLEMNHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)CC(C)(C)N1CC1)N2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176223 | |
| Record name | 3-Heptanone, 2,6-bis(1-aziridinyl)-2,6-dimethyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(1-aziridinyl)-2,6-dimethyl-4-heptanone | |
CAS RN |
21805-71-0 | |
| Record name | 2,6-Bis(1-aziridinyl)-2,6-dimethyl-3-heptanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021805710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC101310 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Heptanone, 2,6-bis(1-aziridinyl)-2,6-dimethyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-BIS(1-AZIRIDINYL)-2,6-DIMETHYL-3-HEPTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48R8BYS3HW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



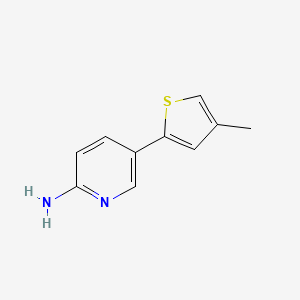

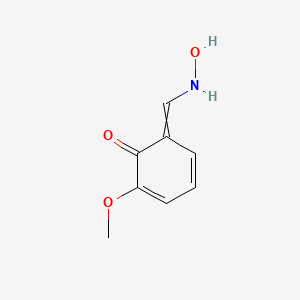
![2-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8068108.png)

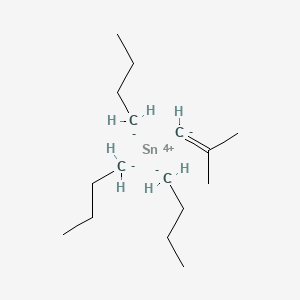
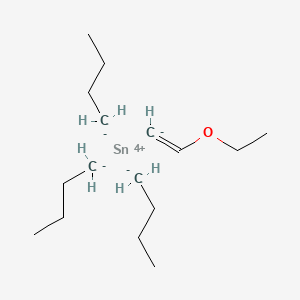
![3-Oxazolidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8068137.png)



![Piperazine, 1-[4-[3-(1-piperidinyl)propoxy]benzoyl]-, dihydrochloride](/img/structure/B8068182.png)
